Bis(2-chlorophenyl) Cyanocarbonimidodithioate: A Technical Profile and Research Potential
Bis(2-chlorophenyl) Cyanocarbonimidodithioate: A Technical Profile and Research Potential
An In-Depth Technical Guide for Researchers
Executive Summary: This document provides a comprehensive technical overview of Bis(2-chlorophenyl) cyanocarbonimidodithioate (CAS No. 152382-52-0), a specific diaryl cyanocarbonimidodithioate. Publicly available experimental data on this compound is limited; therefore, this guide synthesizes foundational chemical principles with data from analogous structures to provide a robust profile for research and drug development professionals. We will cover its core chemical identity, propose a logical synthesis pathway, infer its physicochemical properties, discuss its significant potential for biological activity based on its key functional moieties, and outline critical safety and handling protocols. This molecule represents an intriguing, underexplored scaffold with potential applications in oncology, infectious disease, and metabolic disorders.
Section 1: Chemical Identity and Structural Elucidation
Bis(2-chlorophenyl) cyanocarbonimidodithioate is a diaryl organosulfur compound. Its nomenclature precisely describes its structure: two 2-chlorophenyl groups are attached to the sulfur atoms of a central cyanocarbonimidodithioate core.
Core Compound Identifiers
A summary of the key identification parameters for this molecule is presented below.
| Identifier | Value | Source(s) |
| Chemical Name | Bis(2-chlorophenyl) cyanocarbonimidodithioate | [1][2] |
| CAS Number | 152382-52-0 | [1][2] |
| Molecular Formula | C₁₄H₈Cl₂N₂S₂ | [1][2] |
| Molecular Weight | 339.26 g/mol | [1][2] |
| MDL Number | MFCD06658044 | [1] |
Structural Breakdown
The structure can be deconstructed into its primary functional components, which are crucial for understanding its reactivity and potential biological interactions.
Caption: Logical breakdown of the title compound's structure.
Section 2: Physicochemical Profile (Inferred)
Direct experimental data for Bis(2-chlorophenyl) cyanocarbonimidodithioate is not extensively reported. However, a scientifically sound profile can be inferred from its structure, which is composed of two bulky, hydrophobic chlorophenyl rings and a polar cyanocarbonimidodithioate core.
| Property | Inferred Value / Profile | Rationale |
| Physical State | Crystalline Solid | High molecular weight, rigid aromatic structure, and potential for intermolecular π-stacking favor a solid state at standard temperature and pressure. |
| Aqueous Solubility | Poor to Insoluble | The dominance of two large, hydrophobic chlorophenyl groups is expected to make the molecule poorly soluble in water. |
| Organic Solubility | Soluble | Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane, and chloroform. |
| Stability | Moderately Stable | Thioether linkages are generally stable. The molecule may be sensitive to strong oxidizing and reducing agents. Should be stored protected from light and moisture. |
Section 3: Proposed Synthesis Pathway
While a specific, validated synthesis for this compound is not available in peer-reviewed literature, a logical and feasible pathway can be designed based on established organosulfur chemistry. The most direct approach involves the reaction of a cyanodithioimidocarbonate salt with an appropriate 2-chlorophenyl electrophile.
Proposed Two-Step Synthesis Protocol
This protocol is hypothetical and serves as a starting point for experimental design.
Step 1: Preparation of Dipotassium Cyanodithioimidocarbonate (K₂[S₂C=NCN])
-
To a stirred solution of potassium hydroxide in ethanol, add cyanamide (H₂NCN) at 0°C.
-
Slowly add carbon disulfide (CS₂) dropwise while maintaining the temperature below 10°C.
-
Stir the resulting mixture for several hours at room temperature, during which a precipitate of the dipotassium salt should form.
-
Collect the salt by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of Bis(2-chlorophenyl) Cyanocarbonimidodithioate
-
Suspend the dried dipotassium cyanodithioimidocarbonate in a polar aprotic solvent such as DMF.
-
Add two molar equivalents of a suitable 2-chlorophenyl source, such as 1-iodo-2-chlorobenzene.
-
Add a suitable catalyst for C-S cross-coupling, such as a copper(I) salt (e.g., CuI) with a ligand like L-proline.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product using column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of the title compound.
Section 4: Potential Applications & Biological Rationale
The true value of a novel chemical entity lies in its potential applications. For an audience in drug development, the structural motifs of Bis(2-chlorophenyl) cyanocarbonimidodithioate suggest several promising avenues for biological investigation.
-
Anticancer Activity: Dithiocarbamates and related organosulfur compounds are a well-established class of biologically active molecules, noted for their metal-chelating properties and ability to induce apoptosis in cancer cells.[3] Thiosemicarbazones, which also feature a core N-C=S structure, have been investigated as potent antitumor agents.[4] The diaryl structure is also a common feature in bioactive anticancer compounds.[5]
-
Antimicrobial Properties: The dithiocarbamate moiety is a known pharmacophore in antifungal and antibacterial agents.[3] The ability to chelate essential metal ions can disrupt microbial metabolic processes, making this compound a candidate for screening against bacterial and fungal pathogens.
-
Antidiabetic Potential: The central C(=N-CN) group is structurally related to cyanoguanidines, which are key precursors in the synthesis of biguanides.[6][7] The biguanide class includes metformin, a first-line treatment for type II diabetes.[7] While mechanistically distinct, this structural relationship warrants investigation into potential effects on glucose metabolism or related signaling pathways.[8]
Caption: Relationship between structural motifs and potential bioactivity.
Section 5: Safety, Handling, and Toxicology
No specific toxicological data for Bis(2-chlorophenyl) cyanocarbonimidodithioate is available. Therefore, a conservative approach based on a related, simpler analogue, Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3), is mandatory.
GHS Hazard Classification (Analogue-Based)
The following hazards are reported for Dimethyl N-cyanodithioiminocarbonate and should be assumed for the title compound until proven otherwise.
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | [9] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled | [9] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [9] |
Mandatory Handling Protocols
Given the high potential for toxicity, all work with this compound must be performed under strict safety controls.
-
Engineering Controls: All weighing and manipulations of the solid or its solutions must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
-
Emergency Procedures: An eyewash station and safety shower must be immediately accessible. Ensure appropriate spill cleanup materials for toxic solids are available.
Section 6: Concluding Remarks and Future Outlook
Bis(2-chlorophenyl) cyanocarbonimidodithioate is a synthetically accessible but scientifically underexplored chemical entity. Its structure combines several pharmacologically relevant motifs, suggesting a high potential for biological activity. The lack of existing data presents a clear opportunity for novel research in drug discovery.
Future research should prioritize:
-
Definitive Synthesis and Characterization: Development and publication of a validated synthesis protocol, along with full analytical characterization (NMR, MS, IR, Crystal Structure).
-
Broad Biological Screening: Evaluation of the compound's activity in diverse assays, particularly focusing on anticancer, antibacterial, antifungal, and metabolic panels.
-
Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should focus on elucidating the molecular mechanism by which the compound exerts its effects.
This guide provides the foundational knowledge for researchers to begin safely exploring the chemistry and therapeutic potential of this promising molecule.
References
- Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions (RSC Publishing).
- BIS(2-CHLOROPHENYL) CYANOCARBONIMIDODITHIOATE , 0.97 , 152382-52-0. CookeChem.
- Co-crystallization of dimethyl N-cyanodithioiminocarbonate and bis[(aqua)-µ2-hydroxy-n-butyldichlorotin(IV)]. ResearchGate.
- Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289. PubChem - NIH.
- DIMETHYL CYANOCARBONIMIDODITHIOATE. precisionFDA.
- BIS(2-CHLOROPHENYL) CYANOCARBONIMIDODITHIOATE | 152382-52-0. ChemicalBook.
- Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journals.
- Synthesis of Diaryl Tellurides with Sodium Aryltellurites under Mild Conditions. ResearchGate.
- Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S>2>CNAr>2>)>3>] and their use as single source precursors to CoS>2. King's College London Research Portal.
- Synthetic accesses to biguanide compounds. Beilstein Journals.
- Bis(2-cyanoacetamides): versatile precursors for bis(dihydropyridine-3,5- dicarbonitriles). Semantic Scholar.
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Preprints.org.
- Synthesis and Biological Activities of Diquaternary Dipiperazinium Salts Containing Dithiocarboxyl Groups. PubMed.
- Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. PubMed.
- Bis(2-cyanoacetamide): versatile precursors for novel bis(dihydropyridine-3,5-dicarbonitriles). ResearchGate.
- New bioactive 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its Pd(II) and Pt(II) complexes: synthesis, characterization, cytotoxic activity and DNA binding ability. PubMed.
- Coumarin–Dithiocarbamate Derivatives as Biological Agents. PMC - PubMed Central.
- Biological Activity of Naturally Derived Naphthyridines. MDPI.
- Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI.
- Synthetic accesses to biguanide compounds. PMC - NIH.
Sources
- 1. BIS(2-CHLOROPHENYL) CYANOCARBONIMIDODITHIOATE , 0.97 , 152382-52-0 - CookeChem [cookechem.com]
- 2. BIS(2-CHLOROPHENYL) CYANOCARBONIMIDODITHIOATE | 152382-52-0 [m.chemicalbook.com]
- 3. Coumarin–Dithiocarbamate Derivatives as Biological Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New bioactive 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its Pd(II) and Pt(II) complexes: synthesis, characterization, cytotoxic activity and DNA binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 7. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
